5-Methylacridine-4-carboxylic

Beschreibung

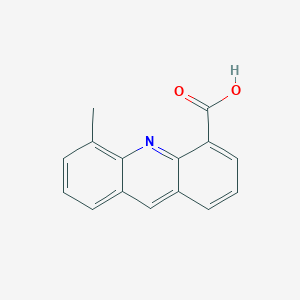

Structure

2D Structure

Eigenschaften

Molekularformel |

C15H11NO2 |

|---|---|

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

5-methylacridine-4-carboxylic acid |

InChI |

InChI=1S/C15H11NO2/c1-9-4-2-5-10-8-11-6-3-7-12(15(17)18)14(11)16-13(9)10/h2-8H,1H3,(H,17,18) |

InChI-Schlüssel |

MOMKGDFIUWTTFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C=C3C=CC=C(C3=N2)C(=O)O |

Synonyme |

5-methylacridine-4-carboxylic acid |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methylacridine 4 Carboxylic Acid

Advanced Synthetic Routes to 5-Methylacridine-4-carboxylic Acid

The construction of the this compound acid core is a key challenge, addressed by both optimizing classical routes and exploring modern catalytic systems.

The traditional and most common method for synthesizing the acridine (B1665455) core is the Ullmann condensation (also known as the Ullmann-Jourdan reaction), followed by a cyclization step. rsc.orgumn.edu This classical pathway typically involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide. umn.edu For the synthesis of this compound acid, the process would begin with the Ullmann condensation of 2-amino-3-methylbenzoic acid and a suitably substituted halobenzene, followed by cyclization of the resulting N-phenylanthranilic acid intermediate. rsc.org

Key steps in this classical approach include:

Ullmann Condensation: The coupling of an aniline (B41778) derivative with a halobenzoic acid (or vice-versa) using a copper catalyst. rsc.org Early versions of this reaction required harsh conditions, but optimizations have been developed.

Cyclization: The resulting N-arylanthranilic acid is cyclized to form an acridone (B373769). This is often achieved using strong acids like polyphosphoric acid (PPA) or sulfuric acid at high temperatures. rsc.org

Conversion to Acridine: The acridone is then converted to the corresponding chloroacridine, typically using a chlorinating agent like phosphoryl chloride (POCl₃), which can then be further modified. rsc.org For this compound acid, specific synthetic strategies have been developed based on these classical principles. nih.gov

Another classical approach involves the reduction of an acridone precursor. For instance, the synthesis of the isomeric 6-methylacridine-4-carboxylic acid has been achieved through the reduction of 6-methylacridone, followed by reoxidation with ferric chloride (FeCl₃). vulcanchem.com

While the Ullmann reaction remains a staple, modern organic synthesis has sought more efficient and versatile alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for C-N bond formation. umn.edu This reaction offers a broader substrate scope and often proceeds under milder conditions than the classical copper-catalyzed Ullmann reaction. umn.edu Its application to couple aryl halides and aryl amines provides a modern entry to the N-phenylanthranilic acid intermediates required for acridine synthesis. umn.edu

Recent advancements in catalysis also include the use of novel catalytic systems to streamline multi-component reactions. For example, a ZrO₂–TiO₂ mixed oxide catalyst has been shown to enable a three-component, one-pot condensation to produce acridine derivatives, highlighting a modern trend towards more efficient and environmentally friendly synthetic routes. rsc.org Similarly, photoredox and nickel catalysis have enabled the direct synthesis of ketones from carboxylic acids and organohalides, a transformation that could be applied to acridine carboxylic acids. nju.edu.cn

Derivatization Strategies for this compound Acid

The carboxylic acid group at the 4-position of 5-methylacridine is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, primarily through amidation and esterification.

The conversion of this compound acid into its corresponding carboxamides is a widely used derivatization strategy. nih.govnih.gov This transformation is typically accomplished using standard peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.

Commonly used coupling agents include:

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions. nih.gov

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A highly efficient coupling reagent frequently employed in solid-phase synthesis. nih.gov

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another common peptide coupling reagent. researchgate.net

A notable example is the synthesis of N-((2S,3S)-1,3-dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide, where the parent acid was reacted with L-threoninol in the presence of EDCI, HOBt, and DIEA (N,N-Diisopropylethylamine) in a DMF (Dimethylformamide) solvent, yielding the product as a foam. nih.gov This highlights a typical solution-phase approach to creating specific amide derivatives.

| Amine Reactant | Coupling Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| L-threoninol | EDCI, HOBt, DIEA | DMF | N-((2S,3S)-1,3-Dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide | 35% | nih.gov |

| Resin-bound dipeptide (e.g., -Lys-Gly-NH-Resin) | TBTU | DMF | Resin-bound 5-methylacridinyl-dipeptide amide | N/A | nih.gov |

While amidation is more commonly reported for this specific compound, the carboxylic acid group can also be converted into esters. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with alkyl halides in the presence of a base, are applicable. For complex molecules, milder methods involving activating agents are often preferred to avoid harsh conditions that could affect the acridine core.

Other functionalizations are also possible. For example, modern catalytic methods allow for the conversion of carboxylic acids into other functional groups, such as ketones, via cross-electrophile coupling reactions. nju.edu.cn Derivatization can also occur via micellar-phase transfer catalysis, where the carboxylate anion is paired with a quaternary ammonium (B1175870) ion and reacts with a labeling reagent like 9-bromomethylacridine in a micellar core. jcsp.org.pk

Solid-phase synthesis offers a powerful and efficient platform for creating libraries of 5-methylacridine-4-carboxamide derivatives. nih.govresearchgate.net This modular approach allows for the rapid assembly of complex molecules by anchoring a starting material to a solid support (resin) and performing sequential reactions, with the final product being cleaved from the resin in the last step. nih.govresearchgate.net

In a typical strategy, an amino acid or peptide is first assembled on a suitable resin, such as the Rink amide resin, which yields a C-terminal amide upon cleavage. nih.gov The synthesis cycle for each amino acid addition involves deprotection of the Fmoc (Fluorenylmethyloxycarbonyl) group with piperidine, followed by coupling of the next Fmoc-protected amino acid using a coupling agent like TBTU. nih.gov Once the desired peptide chain is assembled, this compound acid is coupled to the terminal amino group. nih.gov This method has been used to synthesize derivatives where the dimethylaminoethyl group of related anti-tumor agents is replaced by natural amino acids like lysine (B10760008) and arginine. nih.govvulcanchem.com

| Solid Support | Building Blocks | Coupling Method for Acridine | Cleavage Cocktail | Example Product Class | Reference |

|---|---|---|---|---|---|

| Rink Amide Resin | Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH) | TBTU coupling to N-terminus of resin-bound peptide | 95% TFA | 5-Methylacridinyl-dipeptide amides | nih.gov |

| MBHA Resin | Boc-Aeg(Fmoc)-OH | Coupling to N-terminus after Fmoc removal | Not Specified | Acridine oligomers | researchgate.net |

Synthesis of Multimeric Acridine Conjugates based on this compound Acid

The synthesis of multimeric conjugates using this compound acid as a core building block has been explored to create molecules with multiple intercalating units. These efforts aim to enhance binding affinity to nucleic acid structures. Methodologies include both solution-phase and solid-phase approaches to link two or more acridine units together.

One prominent strategy involves linking two 5-methylacridine-4-carboxamide units via a flexible backbone. Researchers have successfully utilized an L-threoninol linker connected by phosphodiester bonds. nih.gov This approach was selected because the linker's length is compatible with DNA architecture and it can be sourced in an enantiomerically pure form. nih.gov The synthesis begins with the coupling of this compound acid to L-threoninol using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base like N,N-Diisopropylethylamine (DIEA) in a Dimethylformamide (DMF) solvent. nih.gov This forms the monomeric precursor, N-((2S,3S)-1,3-Dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide. nih.gov Subsequent steps involve phosphoramidite (B1245037) chemistry to form the phosphodiester linkage, creating a dimeric structure. Notably, the resulting dimer with the negatively charged phosphate (B84403) backbone was found to be the most active compound in certain biological assays, indicating that the negative charge did not suppress DNA binding affinity. nih.gov

Solid-phase synthesis offers a modular and efficient alternative for creating larger acridine oligomers. researchgate.netresearchgate.net An approach using a methylbenzhydrylamine (MBHA) resin has been described for assembling acridine dimers and trimers. researchgate.net This method employs a hybrid Fmoc/Boc protection strategy with Boc-(2-aminoethyl)-(Fmoc)glycine as the key building block. The Boc group protects the aminoethyl side chain, facilitating the elongation of the oligomer backbone, while the removal of the Fmoc group allows for the sequential addition of spacers and the acridine moiety. researchgate.net This systematic, supported synthesis allows for the rapid generation of a library of multimeric acridine conjugates for further study. nih.gov

| Conjugate Type | Linker/Backbone | Synthetic Methodology | Key Reagents/Building Blocks |

|---|---|---|---|

| Dimer | L-threoninol phosphate | Solution-phase | This compound acid, L-threoninol, EDCI, HOBt, Phosphoramidite chemistry |

| Dimer/Trimer | Glycine spacer | Solid-phase synthesis (MBHA resin) | Boc-(2-aminoethyl)-(Fmoc)glycine, Acridine-9-carboxylic acid, Piperidine, PyBOP |

Mechanistic Studies of Chemical Transformations

Reaction Mechanism Elucidation in this compound Acid Synthesis

The synthesis of the this compound acid core structure relies on classical methods for forming the tricyclic acridine system, such as the Bernthsen acridine synthesis or the Ullmann condensation. nih.gov The Bernthsen synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid at high temperatures, is a common route. nih.govpharmaguideline.comyoutube.com

The mechanism of the Bernthsen synthesis provides a likely pathway for the formation of the acridine ring system present in this compound acid. youtube.comyoutube.com The reaction is typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).

The proposed mechanism proceeds through several key steps:

Activation of the Carboxylic Acid: The reaction initiates with the interaction between the carboxylic acid reactant and zinc chloride. This forms an acyl chloride or a highly reactive acyl-zinc complex, which activates the carbonyl carbon for nucleophilic attack. youtube.com

Nucleophilic Acylation: A diarylamine (specifically, a substituted diphenylamine) acts as the nucleophile, attacking the activated carbonyl carbon of the acyl intermediate. This addition reaction forms a tetrahedral intermediate which, after proton transfer and elimination, yields an N-acylated diarylamine. youtube.com

Intramolecular Cyclization: The N-acylated diarylamine intermediate, under the high-temperature conditions of the reaction, undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation). The carbonyl group, activated by the Lewis acid, attacks an ortho position on the adjacent aromatic ring, leading to the closure of the central heterocyclic ring. youtube.com

Dehydration and Aromatization: The resulting cyclized intermediate is a 9-substituted-9,10-dihydroacridin-9-ol. This alcohol is then protonated by the acid present in the reaction medium, followed by the elimination of a water molecule (dehydration). This dehydration step generates a stabilized carbocation, which subsequently loses a proton to achieve aromatization, yielding the final 9-substituted acridine product. youtube.com

For the specific synthesis of this compound acid, this would require starting with appropriately substituted precursors, such as N-(2-methylphenyl)anthranilic acid, which would itself be synthesized via an Ullmann condensation between 2-chlorobenzoic acid and 2-methylaniline. wikipedia.orgvulcanchem.com

Investigation of Side Reactions and Impurity Formation during Derivatization

The direct coupling of a carboxylic acid with an amine is generally inefficient due to the competing acid-base reaction, which forms a non-reactive carboxylate salt. fishersci.co.uk To overcome this, activating agents are required, but their use can introduce other potential side reactions and by-products.

Common sources of impurities include:

Incomplete Coupling: The reaction between the activated carboxylic acid and the amine may not proceed to completion, especially with sterically hindered or electron-deficient amines. nih.gov This results in the presence of unreacted this compound acid in the final product mixture.

By-products from Coupling Reagents: Carbodiimide (B86325) reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI are frequently used. A major side reaction is the formation of the corresponding N,N'-disubstituted urea (B33335) by-product (e.g., dicyclohexylurea, DCU). silicycle.com This urea is often difficult to remove from the desired amide product via standard chromatography. While the use of water-soluble EDCI simplifies removal during aqueous workup, residual amounts can remain. The use of solid-supported coupling reagents like Si-DCC or Si-EDC has been developed to mitigate this issue, as the urea by-product remains bound to the solid support and is removed by simple filtration. silicycle.com

Racemization: When using activating agents like HOBt or HATU, a highly reactive O-acylisourea or active ester intermediate is formed. fishersci.co.uk While efficient for coupling, these intermediates can be susceptible to racemization at the α-carbon of an attached chiral moiety, although this is not a concern for the achiral acridine core itself.

Side Reactions in Solid-Phase Synthesis: When synthesizing multimeric conjugates on a solid support, inefficient coupling at any cycle leads to the formation of "deletion sequences"—oligomers that are missing one or more monomer units. google.com To prevent this, unreacted functional groups (e.g., free hydroxyls or amines) on the growing chain are typically "capped" using reagents like acetic anhydride (B1165640) after each coupling step. Failure of the capping step can lead to these truncated impurities, which can be challenging to separate from the full-length product. google.com

| Impurity Type | Source/Cause | Method of Formation | Mitigation Strategy |

|---|---|---|---|

| Unreacted Starting Material | Incomplete amide coupling reaction | Sluggish reaction due to sterically hindered or electron-deficient amines. | Optimize reaction conditions (time, temperature, reagent stoichiometry); use highly efficient coupling agents (e.g., HATU). |

| N,N'-Disubstituted Urea | Use of carbodiimide coupling reagents (DCC, EDCI) | The O-acylisourea intermediate rearranges or reacts with another molecule of carboxylic acid. | Use of water-soluble EDCI for easier removal; use of solid-supported carbodiimides (Si-DCC). |

| Deletion Sequences | Solid-phase synthesis of oligomers | Failed coupling of a monomer unit to the growing chain on the solid support. | Use of highly efficient coupling protocols; implementation of an effective "capping" step after each coupling cycle. |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Characterizationnih.govnih.govresearchgate.netmostwiedzy.pl

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 5-methylacridine-4-carboxylic acid derivatives. mostwiedzy.pl It provides granular information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the precise mapping of the molecular framework.

Proton (¹H) NMR Studies of this compound Acid Derivatives

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and connectivity of protons within a molecule. For derivatives of this compound acid, the ¹H NMR spectrum typically reveals characteristic signals for the aromatic protons of the acridine (B1665455) core, the methyl group protons, and any protons associated with substituents.

In a study of N-((2S,3S)-1,3-dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide, a derivative of this compound acid, the ¹H NMR spectrum recorded in CDCl₃ showed distinct signals. nih.gov The aromatic protons of the acridine ring appeared as a series of doublets and multiplets in the downfield region (7.50-8.99 ppm). nih.gov Specifically, a doublet of doublets at 8.99 ppm was assigned to the proton at position 1, while a singlet at 8.87 ppm corresponded to the proton at position 9. nih.gov The methyl group protons at position 5 resonated as a sharp singlet at 2.96 ppm. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for N-((2S,3S)-1,3-Dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide in CDCl₃ nih.gov

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 8.99 | dd | 7.1 and 1.6 |

| H-9 | 8.87 | s | |

| H-8 | 8.15 | dd | 8.4 and 1.1 |

| H-5' | 7.90 | d | 8.4 |

| H-6 | 7.65 | dd | 8.4 and 7.1 |

| H-7 | 7.50 | dd | 8.4 and 7.0 |

| CH (threoninol) | 4.39-4.35 | m | |

| CH (threoninol) | 4.34-4.29 | m | |

| CH₂ (threoninol) | 4.16-4.08 | m | |

| CH₃ (acridine) | 2.96 | s | |

| CH₃ (threoninol) | 1.35 | d | 6.4 |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.

Similarly, for 4-cyano-5-methyl-acridine-2-carboxylic acid methyl ester, another derivative, the methyl group protons at the 5-position appeared as a singlet at 3.00 ppm in CDCl₃. rsc.org The aromatic protons displayed a series of signals including a triplet at 7.57 ppm and doublets at 7.78 and 7.92 ppm. rsc.org

Carbon-13 (¹³C) NMR and Heteronuclear NMR Experiments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

The chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms. oregonstate.edu For derivatives of this compound acid, the carbonyl carbon of the carboxylic acid or its derivative typically appears in the downfield region of the spectrum, generally between 160-185 ppm. oregonstate.edu The aromatic carbons of the acridine ring resonate in the approximate range of 110-150 ppm, while the methyl carbon at position 5 shows a signal in the upfield region. oregonstate.edu

For instance, in the ¹³C NMR spectrum of 4-cyano-5-methyl-acridine-2-carboxylic acid methyl ester, the carbonyl carbon of the ester group was observed at 165.10 ppm. rsc.org The carbon of the cyano group appeared at 116.74 ppm, and the methyl carbon at position 5 was found at 18.04 ppm. rsc.org The numerous signals in the aromatic region correspond to the carbons of the acridine core. rsc.org

Heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for definitively assigning proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These techniques are invaluable for confirming the connectivity within complex molecules like this compound acid derivatives. mdpi.com

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional (2D) NMR techniques are essential for unambiguously confirming the complex structures of this compound acid derivatives. mdpi.com Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between protons, respectively.

COSY experiments are used to identify protons that are spin-spin coupled to each other, typically on adjacent carbons. fiveable.me This helps to establish the connectivity of proton networks within the molecule. NOESY, on the other hand, identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY can be used to confirm the spatial proximity of the methyl group at position 5 to adjacent protons on the acridine ring. mdpi.com

NMR Titration Studies for Ligand-Biomolecule Interactionsnih.govnih.gov

NMR titration is a powerful method to study the non-covalent interactions between a small molecule (ligand), such as a this compound acid derivative, and a biomolecule, like DNA or a protein. nih.govnih.gov By monitoring the changes in the NMR spectrum of the ligand or the biomolecule upon the addition of the other component, information about the binding affinity, stoichiometry, and binding site can be obtained. mostwiedzy.pl

In a study involving a 5-methylacridine-4-carboxamide derivative, ¹H-NMR titration was used to confirm its interaction with both duplex and quadruplex DNA. mdpi.com The titration of the compound into a solution of a DNA quadruplex model resulted in noticeable changes in the ¹H-NMR spectrum of the DNA, indicating binding. nih.gov Similarly, experiments with a duplex DNA model showed that the addition of the 5-methylacridine derivative led to a decrease in the intensity of specific imino proton signals of the DNA, suggesting a preferred interaction site. nih.gov These studies highlight the utility of NMR in characterizing the molecular recognition processes that are often central to the biological activity of these compounds. nih.govnih.govmdpi.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessmentnih.govresearchgate.net

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to assess its purity. rsc.org It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). acs.org This precision allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity. ug.edu.pl

For instance, in the characterization of N-((2S,3S)-1,3-dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide, the observed mass in the mass spectrum was 324.8, which was in close agreement with the expected molecular weight of 324.4 for the protonated molecule [M+H]⁺. nih.gov Similarly, for 4-cyano-5-methyl-acridine-2-carboxylic acid methyl ester, HRMS analysis found a mass of 277.0972 for the protonated molecule [M+H]⁺, which closely matched the calculated exact mass of 277.0977. rsc.org This level of accuracy provides strong evidence for the assigned chemical formula.

Interactive Data Table: HRMS Data for this compound Acid Derivatives

| Compound | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| N-((2S,3S)-1,3-Dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide | 324.4 | 324.8 | nih.gov |

| 4-Cyano-5-methyl-acridine-2-carboxylic acid methyl ester | 277.0977 | 277.0972 | rsc.org |

In addition to confirming the molecular formula, MS can also be used to assess the purity of a sample. The presence of unexpected peaks in the mass spectrum may indicate the presence of impurities or byproducts from the synthesis. Fragmentation patterns observed in the mass spectrum can also provide structural information, further corroborating the identity of the compound. mdpi.com

Optical Spectroscopy for Photophysical Property Analysis and Interaction Studies

Optical spectroscopy encompasses a range of techniques that probe the interaction of light with matter, providing fundamental insights into the electronic structure and photophysical properties of molecules like this compound acid and its derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. bioglobax.com The resulting spectrum provides information about the chromophores present in a molecule.

For derivatives of this compound acid, the characteristic acridine core gives rise to distinct absorption bands. In a study of N-((2S,3S)-1,3-dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide, a direct derivative of this compound acid, the UV spectrum showed multiple absorption maxima (λmax). mdpi.comnih.gov These peaks are indicative of the complex electronic structure of the acridine ring system. mdpi.comnih.gov

Table 2: UV-Vis Absorption Maxima for a this compound Acid Derivative

| Compound | Absorption Maxima (λmax) | Source |

|---|

These absorption characteristics are fundamental for subsequent fluorescence studies, as the excitation wavelength is typically chosen from one of the absorption maxima.

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. It provides information on the molecule's excited states and its interactions with the local environment. Acridine derivatives are well-known for their fluorescent properties. sioc-journal.cnresearchgate.net

The fluorescence spectrum is characterized by specific excitation and emission wavelengths. For N-((2S,3S)-1,3-dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide, fluorescence analysis revealed a distinct emission peak when excited at one of its absorption maxima. mdpi.comnih.gov

Table 3: Fluorescence Spectral Data for a this compound Acid Derivative

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Source |

|---|

The difference between the excitation and emission maxima, known as the Stokes' shift, is a characteristic property of a fluorophore. The observed fluorescence confirms the potential of these derivatives for applications as fluorescent probes. scispace.com

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state. scispace.com

Studies on related acridinyl methyl esters have employed this technique to elucidate their photophysical properties. scispace.com The fluorescence decay of these compounds was found to be complex, requiring a fit with three exponential components. This indicates the presence of multiple excited state species or decay pathways. The analysis identified a longer-lived decay component of approximately 12.5 ns, a sub-nanosecond component, and an intermediate decay on the order of a few nanoseconds. scispace.com Time-resolved measurements are also crucial for monitoring dynamic quenching processes, where changes in fluorescence lifetime can be directly observed. researchgate.net

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to interactions with other substances, known as quenchers. noelresearchgroup.com This phenomenon can occur through various mechanisms, including photoinduced electron transfer (PET) and Förster Resonance Energy Transfer (FRET).

Research on acridine derivatives has demonstrated their susceptibility to quenching. For example, the excited singlet states of acridinium (B8443388) cations are efficiently quenched by sulfur-containing amino acids and carboxylic acids in aqueous solution. researchgate.net Both steady-state and time-resolved fluorescence techniques were used to monitor this quenching, and the resulting Stern-Volmer plots indicated both static (ground-state complex formation) and dynamic (collisional) quenching components. researchgate.net The primary mechanism was identified as photoinduced electron transfer from the sulfur atom of the quencher to the excited acridine molecule. researchgate.net

Furthermore, the fluorescent properties of acridine derivatives make them suitable candidates for FRET studies. nih.govnih.gov FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor molecule, widely used to study molecular interactions, such as those between proteins or nucleic acids. nih.gov The reduction in fluorescence of acridine-4-carboxamide derivatives upon interaction with DNA duplexes also points to an important interaction and quenching mechanism, likely involving π-π stacking with nucleic bases. nih.gov

Fluorescence Spectroscopic Analysis of this compound Acid Derivatives

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for the qualitative analysis of this compound acid. This technique allows for the identification of key functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The molecular structure of this compound acid contains several characteristic functional groups: a carboxylic acid group (-COOH), an aromatic acridine core, and a methyl group (-CH₃). Each of these groups produces distinct signals in an IR spectrum.

Key IR Absorption Bands for this compound acid:

O-H Stretch: The hydroxyl group of the carboxylic acid exhibits a very broad and strong absorption band, typically in the range of 3300-2500 cm⁻¹. umass.edu This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid dimers. umass.edu

C-H Stretch: Aromatic C-H stretching vibrations appear as multiple weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=O Stretch: The carbonyl group of the carboxylic acid produces a very strong and sharp absorption peak between 1760 and 1690 cm⁻¹. umass.edu The exact position can be influenced by conjugation with the acridine ring system, which tends to lower the frequency. sigmaaldrich.comscholaris.ca For a similar compound, 3-chloroacridine-9-carboxylic acid, this peak is noted around 1700 cm⁻¹.

C=C and C=N Stretches: The aromatic carbon-carbon and carbon-nitrogen bonds of the acridine ring system give rise to several medium to sharp bands in the fingerprint region, typically between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretch and O-H Bend: The carbon-oxygen single bond stretch of the carboxylic acid is found in the 1320-1210 cm⁻¹ region. umass.edu The O-H bending vibration also appears in the fingerprint region, often overlapping with other signals. umass.edu

In research settings, FT-IR is used to confirm the successful synthesis of this compound acid by verifying the presence of the crucial carboxylic acid functional group and the integrity of the acridine backbone. jcsp.org.pkgoogle.com

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound acid

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Ring | C-H stretch | > 3000 | Medium to Weak |

| Methyl Group | C-H stretch | < 3000 | Medium |

| Aromatic Ring | C=C/C=N stretch | 1600 - 1450 | Medium to Weak, Multiple Bands |

Chromatographic Techniques in Research Applications

Chromatographic methods are essential for the separation, purification, and analysis of this compound acid and its derivatives in a research context. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound acid and for monitoring the progress of its synthesis. bridgewater.edu By using a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), HPLC provides high-resolution separations. nih.gov

For the analysis of this compound acid and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. jcsp.org.pk In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water or an aqueous buffer. nih.govmdpi.com

Purity Determination: HPLC can effectively separate the target compound from unreacted starting materials, by-products, and degradation products. The purity is determined by integrating the area of the peak corresponding to this compound acid and comparing it to the total area of all peaks in the chromatogram. A study on related 5-methylacridine derivatives utilized a C18 column with a water/acetonitrile gradient for analysis, achieving a single peak that confirmed the high purity of the compounds. mdpi.com

Reaction Monitoring: During synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by HPLC. google.com This allows researchers to track the consumption of reactants and the formation of the product in near real-time. The reaction is typically considered complete when the peak corresponding to the starting material disappears or its area no longer decreases. google.com

Table 2: Exemplar HPLC Method for Analysis of 5-Methylacridine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., XBridge OST C18, 2.5 µm, 4.6 x 50 mm) mdpi.com |

| Mobile Phase | A: 0.1 M Aqueous TEAA (Triethylammonium acetate) with 5% Acetonitrile mdpi.com B: 70% Acetonitrile in 0.1 M Aqueous TEAA mdpi.com |

| Gradient | Linear gradient from 9% to 45% of solvent B over 10 minutes mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV-Vis Detector (acridine systems strongly absorb UV light, e.g., at 254 nm or 385 nm) mdpi.com |

| Temperature | 30°C nih.gov |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Analytical Separation

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of carboxylic acids like this compound acid by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. scholaris.calmaleidykla.lt

To overcome these issues, derivatization is typically required. d-nb.info The carboxylic acid group is converted into a less polar and more volatile ester or silyl (B83357) ester. Common derivatizing agents include silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or alkylating agents. lmaleidykla.lt Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and retention time. jmb.or.kr While not the primary method for this specific compound, GC-MS has been used for the structural characterization of related acridine derivatives. jcsp.org.pk

Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for qualitative analysis in organic synthesis. umass.eduijrti.org It is ideal for monitoring reaction progress, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for a larger-scale separation via column chromatography. sigmaaldrich.comiitg.ac.in

In the context of this compound acid, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.org The plate is then placed in a chamber containing a suitable solvent or solvent mixture (mobile phase). Due to the polar nature of the carboxylic acid group, a relatively polar solvent system is often required to achieve adequate migration from the baseline. The separation is based on the differential affinity of the compounds for the stationary and mobile phases. umass.edu Because acridine derivatives are often fluorescent, spots can be easily visualized under UV light. libretexts.org By comparing the retention factor (Rf) value of the product spot to that of the starting materials, a researcher can quickly assess the status of the reaction. iitg.ac.in

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound acid |

| 3-chloroacridine-9-carboxylic acid |

| Acetonitrile |

| Triethylammonium acetate |

Interactions of 5 Methylacridine 4 Carboxylic Acid Derivatives with Nucleic Acids

DNA Binding Mechanisms and Modes

Derivatives of 5-Methylacridine-4-carboxylic acid belong to the broader class of acridines, which are well-documented DNA-binding agents. mdpi.com The biological activity of these compounds is largely attributed to the planarity of their aromatic structure, which facilitates interaction with the DNA double helix. mdpi.com The primary mode of interaction is non-covalent, with the core tricyclic system playing a crucial role. bioorganica.com.ua Research into acridine-4-carboxamides, a closely related family, identifies them as DNA intercalating topoisomerase poisons. nih.gov

The predominant binding mode for this compound acid derivatives is intercalation. nih.gov DNA intercalators are planar molecules comprising fused aromatic rings that insert themselves between the base pairs of the DNA double helix. nih.gov This insertion causes a stacking interaction with the nucleic base pairs, leading to a reduction in the opening and unwinding of the helix. nih.gov This binding is stabilized by a combination of forces, including van der Waals forces and potential hydrogen bonds with adjacent nucleobases. nih.gov The planar acridine (B1665455) chromophore is the key structural feature that enables this insertion between DNA base pairs, a mechanism shared by many acridine-based drugs. researchgate.net The process of intercalation can disrupt essential cellular processes that involve DNA, such as replication and transcription. researchgate.net

DNA Binding Affinity and Specificity Determination

To characterize the interaction between this compound acid derivatives and nucleic acids, various biophysical techniques are employed to determine their binding affinity and sequence or structural specificity.

Competitive dialysis is a powerful technique used to assess the binding affinity and selectivity of ligands for various DNA structures simultaneously. researchgate.netrcsb.org In this method, multiple dialysis sacs, each containing a different nucleic acid structure (e.g., single-stranded, duplex, triplexes, and quadruplexes), are placed in a solution containing the ligand of interest. researchgate.net The system is allowed to reach equilibrium, after which the amount of ligand bound to each DNA structure is quantified, often by fluorescence spectroscopy after enzymatic digestion of the oligonucleotide. researchgate.net

A study involving derivatives of this compound acid used this technique to evaluate their binding profiles against a panel of 11 different nucleic acid structures. nih.govresearchgate.net The results showed that while some inactive acridine derivatives displayed high selectivity for G-quadruplex structures, the more active 5-methylacridine-4-carboxamide derivatives exhibited high affinity for DNA but with poor specificity, binding to most of the DNA sequences tested. nih.govrcsb.orgnih.gov For example, this compound acid (Compound 2 in the study) was found to interact with duplex DNA and also showed a preference for triplex structures. nih.gov Its derivatives, such as a threoninol conjugate (Compound 6) and a corresponding dimer (Compound 8), demonstrated higher affinity for most DNA sequences but lost much of the selectivity seen in other acridine analogs. nih.gov

Table 1: DNA Binding Affinity of this compound Acid Derivatives Determined by Competitive Dialysis This table summarizes the relative binding affinity of selected compounds to various DNA structures as reported by Ferreira et al. (2012). The values represent the percentage of bound ligand relative to the total ligand in the experiment.

| Compound | DNA Structure | Type | Sequence | Bound Ligand (%) |

| 2 | ds26 | Duplex | 5'-CGATCGTTGACGTCAACGATCG-3' | ~15 |

| 2 | t26 | Triplex (parallel) | 5'-AGAGAGAATCTCTCTTTCTCTCTT-3' | ~20 |

| 2 | q22myc | Quadruplex (parallel) | 5'-TGGGGAGGGTGGGGAGGGTGG-3' | ~10 |

| 6 | ds26 | Duplex | 5'-CGATCGTTGACGTCAACGATCG-3' | ~30 |

| 6 | t26 | Triplex (parallel) | 5'-AGAGAGAATCTCTCTTTCTCTCTT-3' | ~25 |

| 6 | q22myc | Quadruplex (parallel) | 5'-TGGGGAGGGTGGGGAGGGTGG-3' | ~25 |

| 8 | ds26 | Duplex | 5'-CGATCGTTGACGTCAACGATCG-3' | ~40 |

| 8 | t26 | Triplex (parallel) | 5'-AGAGAGAATCTCTCTTTCTCTCTT-3' | ~35 |

| 8 | q22myc | Quadruplex (parallel) | 5'-TGGGGAGGGTGGGGAGGGTGG-3' | ~35 |

Source: Data interpreted from Ferreira, R.; Aviñó, A.; Mazzini, S.; Eritja, R. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules 2012, 17, 7067-7082. nih.gov

Thermal denaturation studies are used to measure the stability of the DNA double helix in the presence of a binding ligand. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. Small molecules that stabilize the duplex, such as intercalators, increase the Tm. researchgate.net This change in melting temperature (ΔTm) provides a direct measure of the ligand's binding affinity and its ability to stabilize the DNA structure. researchgate.net

Studies on acridine-4-carboxamide derivatives have shown they have a high binding affinity for duplex DNA and can achieve significant thermal stabilization. researchgate.net The mechanism of action for these compounds is confirmed to be based mainly on their intercalation, which strengthens the DNA duplex against heat-induced denaturation. researchgate.net This technique is valuable for comparing the stabilizing effects of different derivatives and understanding structure-activity relationships. bioorganica.com.ua

G-quadruplex vs. Duplex DNA Interaction Selectivity

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, such as those found in human telomeres. nih.gov These structures are considered attractive targets for drug development. nih.gov A key aspect of evaluating potential therapeutic agents is their ability to selectively target G-quadruplexes over the much more common duplex DNA.

Research on this compound acid derivatives has shown a notable lack of selectivity between these two DNA forms. nih.gov While some non-methylated acridine derivatives demonstrate high selectivity for G-quadruplex structures, the most active derivatives of this compound acid bind with high affinity to both duplex and quadruplex DNA, thus showing poor specificity. nih.govmdpi.comnih.gov An NMR titration study performed with a highly active 5-methylacridine-4-carboxamide derivative confirmed its high affinity for both telomeric G-quadruplex and duplex DNA sequences. nih.govrcsb.org This suggests that while these compounds are potent DNA binders, their interaction is not highly selective for G-quadruplex structures over duplex DNA. nih.gov This lack of selectivity is a critical finding, as it indicates that the biological effects of these compounds likely arise from interactions with multiple DNA structural forms. nih.gov

Stabilization of G-quadruplex Structures

G-quadruplexes are four-stranded secondary structures found in guanine-rich sequences of nucleic acids, such as those in human telomeres and oncogene promoter regions. The stabilization of these structures by small molecules is a promising strategy in anticancer drug development. Research into the interaction of this compound acid derivatives with G-quadruplexes has revealed nuanced binding behaviors.

A study involving a series of synthesized acridine and 5-methylacridine derivatives demonstrated that while some inactive acridine derivatives exhibited high selectivity for G-quadruplex structures, the most biologically active derivatives of this compound acid, specifically the 5-methylacridine-4-carboxamides, showed a high affinity for DNA in general but lacked significant specificity for G-quadruplexes. nih.govresearchgate.netresearchgate.net

Competitive dialysis experiments were conducted to assess the binding of these compounds to a variety of nucleic acid structures, including single-stranded DNA, duplex DNA, triplexes, and both parallel and antiparallel G-quadruplexes. researchgate.netresearchgate.net The results for a particularly active dimer of 5-methylacridine-4-carboxamide (compound 8 in the study) indicated strong binding to all types of DNA sequences, rather than a selective stabilization of G-quadruplexes. nih.govresearchgate.net This suggests that while these derivatives do interact with G-quadruplexes, their stabilization is not highly preferential over other DNA conformations.

An NMR titration study was performed with one of the most active 5-methylacridine-4-carboxamide derivatives, which confirmed its high affinity for both duplex and quadruplex DNA. nih.govresearchgate.netresearchgate.net However, detailed quantitative data on the extent of G-quadruplex stabilization, such as changes in melting temperature (ΔTm), are not extensively reported, underscoring the general observation of high affinity but low specificity. The connection of two 5-methylacridine-4-carboxamide units through a threoninol phosphate (B84403) backbone yielded the most active compound, indicating that dimerization can enhance DNA binding, albeit without conferring G-quadruplex selectivity. nih.govethernet.edu.et

Table 1: Relative Binding Affinity of a 5-Methylacridine-4-carboxamide Dimer to Various Nucleic Acid Structures Data is qualitatively derived from competitive dialysis experiments.

| Nucleic Acid Structure | Relative Binding Affinity |

| Single-stranded DNA (ss26) | Moderate |

| Duplex DNA (ds26) | High |

| Parallel Triplex RNA (RNA-A) | High |

| Antiparallel Triplex DNA (DNA-G) | High |

| Antiparallel Triplex DNA (DNA-T) | High |

| Antiparallel Triplex DNA (DNA-C) | High |

| Antiparallel G-quadruplex (Oxy-1.5) | High |

| Parallel G-quadruplex (c-myc) | High |

| Antiparallel G-quadruplex (thrombin) | High |

| Human Telomeric G-quadruplex | High |

Conformational Changes in Nucleic Acids Induced by Binding

The primary mechanism by which planar aromatic molecules like this compound acid derivatives interact with DNA is intercalation. nih.gov This process involves the insertion of the flat acridine ring system between the base pairs of the nucleic acid. Intercalation inevitably leads to significant conformational changes in the nucleic acid structure. These changes include the unwinding and lengthening of the DNA duplex to accommodate the intercalating agent.

For 5-methylacridine-4-carboxamide derivatives, NMR titration studies have been instrumental in confirming their binding to both duplex and quadruplex DNA. nih.govresearchgate.netresearchgate.net The chemical shift perturbations observed in the NMR spectra of the nucleic acid upon addition of the compound provide direct evidence of interaction and can offer insights into the binding mode. The observed high affinity for both duplex and quadruplex structures by the most active 5-methylacridine-4-carboxamide derivatives suggests that these compounds induce conformational adjustments in both types of nucleic acid structures to achieve a stable complex. nih.govresearchgate.netresearchgate.net

While specific details from techniques like circular dichroism (CD) spectroscopy, which is highly sensitive to changes in nucleic acid conformation, are not extensively available for this specific class of compounds, the act of intercalation itself implies a distortion of the regular helical structure of DNA. In the context of G-quadruplexes, the binding of a ligand to the flat G-tetrads through π-π stacking interactions can lead to a more compact and stable structure. However, the lack of specificity of the potent 5-methylacridine-4-carboxamide derivatives suggests that the conformational changes they induce are not unique to G-quadruplexes and likely occur upon binding to duplex DNA as well. nih.gov

Table 2: Summary of Conformational Effects

| Interaction | Method of Observation | Inferred Conformational Change |

| Binding to Duplex DNA | Competitive Dialysis, NMR Titration | Intercalation between base pairs, unwinding and lengthening of the helix. |

| Binding to G-quadruplex DNA | Competitive Dialysis, NMR Titration | Stacking on G-tetrads, stabilization of the quadruplex fold. |

Structure Activity Relationship Sar Studies of 5 Methylacridine 4 Carboxylic Acid Derivatives

Design Principles for Modulating Biological Activity and DNA Binding

The design of 5-methylacridine-4-carboxylic acid derivatives as DNA-interactive agents is guided by several key principles aimed at optimizing their biological and binding characteristics. A fundamental requirement is the planar aromatic acridine (B1665455) core, which facilitates the primary mode of DNA interaction: intercalation. This insertion of the flat ring system between DNA base pairs disrupts the normal helical structure, leading to functional consequences such as the inhibition of DNA replication and transcription.

To enhance the affinity and, in some cases, the selectivity of these compounds for specific DNA structures like G-quadruplexes, the acridine scaffold is often appended with side chains. A common design strategy involves the incorporation of short alkyl chains terminating in a cationic group, such as an amino group, which is protonated at physiological pH. These positively charged side chains can engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby strengthening the binding affinity.

Furthermore, the concept of dimerization has proven to be a powerful design principle. Linking two 5-methylacridine-4-carboxamide units together can significantly increase antiproliferative activity. This enhancement is attributed to the ability of these bis-acridine compounds to bis-intercalate, spanning a larger segment of the DNA and inducing more significant structural distortions. The nature of the linker connecting the two acridine moieties is a critical parameter in the design of these dimeric agents.

Influence of Substituent Position and Nature on DNA Binding and Mechanistic Effects

The biological activity and DNA binding characteristics of this compound acid derivatives are profoundly influenced by the position and chemical nature of substituents on the acridine ring.

Impact of Methyl Group at the 5-Position

The presence of a methyl group at the 5-position of the acridine ring is a key determinant of high-affinity DNA binding. This substitution has been shown to be superior to larger substituents at this or other positions. While the 5-methylacridine-4-carboxamide core is associated with potent biological activity, it often leads to high affinity for both duplex and G-quadruplex DNA, indicating a degree of non-specificity in its binding profile. nih.gov This high affinity is a critical factor in the antiproliferative properties observed for derivatives of this scaffold. nih.gov

Effects of Additional Substituents (e.g., halogen, amino, alkyl)

The introduction of additional substituents onto the this compound acid framework allows for the fine-tuning of its properties.

Halogen Substituents: The incorporation of halogen atoms, such as chlorine, can have a positive impact on DNA binding. A chloro substituent can increase the hydrophobicity of the ligand, which may enhance its interaction with the hydrophobic core of the DNA duplex. Furthermore, the electronegativity of the halogen can alter the dipole moment of the molecule, potentially leading to more favorable dipole-dipole interactions within the DNA binding site. In some instances, a chloro group can also act as a hydrogen bond acceptor, further stabilizing the DNA-ligand complex. nih.gov Studies on bis(acridine-4-carboxamides) have shown that analogues with a chloro group at the 5-position exhibit superior potency, with IC50 values as low as 2 nM against certain cancer cell lines. nih.gov

Amino and Alkyl Substituents: The nature and placement of amino and alkyl side chains significantly modulate the biological response. While detailed comparative data for a wide range of these substituents on the 5-methylacridine-4-carboxamide scaffold are specific, general principles from related acridine derivatives can be inferred. The introduction of basic amino groups can enhance DNA binding through electrostatic interactions with the phosphate backbone. The length and flexibility of alkyl chains connecting these amino groups can influence both the affinity and the kinetics of DNA binding. Larger, bulkier substituents at any position on the acridine ring have been shown to cause a steady decrease in potency, which is likely due to a reduction in DNA binding affinity. nih.gov

| Substituent at Position 5 | Additional Substituents | Observed Effect on Biological Activity/DNA Binding | Reference IC50 (nM) |

|---|---|---|---|

| Methyl | - | Superior potency and high DNA affinity. | 11 (JLC cells) |

| Chloro | - | Superior potency, comparable to methyl substitution. | - |

| Methyl | 1-Methyl | Broadly similar potency to 5-methyl alone. | - |

| Methyl | 1-Chloro | Broadly similar potency to 5-methyl alone. | - |

| Methyl | 8-Methyl | Broadly similar potency to 5-methyl alone. | - |

| Methyl | 8-Chloro | Broadly similar potency to 5-methyl alone. | - |

| Larger Alkyl Groups | - | Steady decrease in potency. | - |

Computational Chemistry Approaches to SAR

Computational chemistry provides invaluable tools for elucidating the structure-activity relationships of this compound acid derivatives at the molecular level. These methods allow for the visualization and analysis of interactions between the compounds and their biological target, DNA, offering insights that can guide the design of more effective molecules.

Molecular Docking and Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-DNA interaction. An MD simulation tracks the movements of atoms in the system over time, allowing for the assessment of the stability of the docked complex and the conformational changes that may occur upon binding. For this compound acid derivatives, MD simulations can reveal how the ligand and the DNA adapt to each other's presence, the role of solvent molecules in mediating the interaction, and the energetic contributions of different components of the binding process. These simulations can be particularly useful in understanding the flexibility of linkers in bis-acridine compounds and how this flexibility influences their ability to bis-intercalate. While specific molecular docking and dynamics simulation studies exclusively on this compound acid derivatives are not extensively detailed in the provided context, the application of these methods to the broader class of acridine derivatives strongly supports their utility in this specific area of research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in structural properties affect a molecule's activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs and reducing the need for extensive synthesis and biological testing.

In the context of this compound acid derivatives, QSAR studies aim to identify the key molecular features that govern their antiproliferative activity. These models are built by correlating various molecular descriptors of the derivatives with their experimentally determined biological activities, such as IC50 values.

A study on the synthesis and antiproliferative properties of a series of acridine and 5-methylacridine derivatives provides the foundational data necessary for constructing a QSAR model. nih.gov While the study itself did not report a formal QSAR analysis, the activity data for several this compound acid derivatives allows for a retrospective application of QSAR principles to understand their structure-activity relationships. The derivatives synthesized and tested in this study include variations in the substituent attached to the carboxylic acid function, providing a basis for a QSAR investigation. nih.gov

The QSAR Modeling Process

The development of a QSAR model for this compound acid derivatives would typically involve the following steps:

Data Set Selection : A crucial first step is the compilation of a dataset of this compound acid derivatives with their corresponding biological activities. The antiproliferative activities (IC50 values) against a specific cancer cell line, such as HBT38, would serve as the dependent variable in the QSAR model. nih.gov

Molecular Descriptor Calculation : A wide range of molecular descriptors would be calculated for each derivative in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors : Related to the molecular composition (e.g., molecular weight, number of atoms, number of rings).

Topological descriptors : Describing the connectivity of atoms within the molecule.

Geometrical descriptors : Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Physicochemical descriptors : Including properties like lipophilicity (logP), molar refractivity, and electronic properties (e.g., dipole moment, partial charges).

Model Development and Validation : Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. The goal is to find the best combination of descriptors that accurately predicts the observed activity. The predictive power of the resulting QSAR model is then rigorously assessed through internal and external validation techniques to ensure its reliability.

Hypothetical QSAR Analysis of this compound Acid Derivatives

Based on the antiproliferative activity data for a set of this compound acid derivatives, a hypothetical QSAR model could be constructed. The table below presents a selection of these derivatives and their reported IC50 values against the HBT38 cell line. nih.gov

| Compound | Structure | IC50 (µM) HBT38 |

|---|---|---|

| 2 | This compound acid | 75 |

| 6 | N-((2S,3S)-1,3-Dihydroxybutan-2-yl)-5-methylacridine-4-carboxamide | 60 |

| 8 | Dimer of 5-methylacridine-4-carboxamide linked through threoninol phosphate backbone | 25 |

From this limited dataset, a preliminary QSAR analysis would suggest that increasing the molecular size and complexity through dimerization (as in compound 8) leads to a significant increase in antiproliferative activity. nih.gov A comprehensive QSAR study would involve a larger and more diverse set of derivatives and would aim to develop a predictive equation. For instance, a hypothetical MLR equation might take the form:

pIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are the regression coefficients for the selected molecular descriptors. Such a model would provide quantitative insights into the structural requirements for potent antiproliferative activity in this class of compounds, guiding the design of novel and more effective this compound acid derivatives as potential anticancer agents.

Mechanistic Investigations of Biological Activities Focus on Molecular Interactions

DNA-Dependent Enzymatic Inhibition

5-Methylacridine-4-carboxylic acid derivatives exert their biological effects primarily through the inhibition of enzymes that are critically involved in DNA metabolism. This inhibition is a direct consequence of the compound's ability to intercalate into the DNA double helix, thereby altering its structure and interfering with the function of DNA-processing enzymes.

Derivatives of this compound acid are recognized as dual inhibitors of topoisomerase I and II, enzymes essential for resolving topological stress in DNA during replication, transcription, and recombination nih.gov. The primary mechanism of inhibition is through DNA intercalation. The planar acridine (B1665455) ring of the molecule inserts itself between the base pairs of the DNA, causing a local unwinding of the helix and an increase in the separation of the base pairs wikipedia.org. This distortion of the DNA structure creates a physical barrier that obstructs the catalytic cycle of topoisomerases.

For topoisomerase I, which nicks a single strand of DNA to relieve supercoiling, the intercalated drug can stabilize the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately, cell death.

In the case of topoisomerase II, which introduces double-strand breaks to manage DNA tangles, acridine derivatives can also trap the enzyme in its covalent complex with DNA nih.gov. This results in the formation of persistent double-strand breaks, which are highly cytotoxic lesions. The 5-methyl group and the 4-carboxylic acid moiety can further influence the stability of this ternary complex through specific interactions with the enzyme or the DNA, potentially enhancing the inhibitory activity nih.gov. While the core mechanism is DNA intercalation, substituents on the acridine ring can directly interact with the topoisomerase enzyme, influencing the potency and specificity of inhibition nih.gov.

| Compound | Target Enzyme(s) | Mechanism of Action | Key Structural Feature for Activity |

|---|---|---|---|

| This compound acid derivatives | Topoisomerase I and II | DNA intercalation, stabilization of the enzyme-DNA cleavage complex | Planar acridine ring for intercalation |

Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is another key target for acridine-based compounds. The guanine-rich nature of telomeric DNA allows it to fold into unique four-stranded structures known as G-quadruplexes nih.gov. Acridine derivatives, including those of this compound acid, have been shown to have a high affinity for these G-quadruplex structures nih.gov.

The proposed mechanism of telomerase inhibition involves the stabilization of these G-quadruplexes by the acridine compound nih.govnih.govacs.org. By binding to and stabilizing the G-quadruplex, the acridine molecule prevents the telomerase enzyme from accessing the single-stranded telomeric DNA that serves as its template. This effectively blocks the synthesis of new telomeric repeats, leading to progressive telomere shortening with each cell division and ultimately triggering cellular senescence or apoptosis acs.org. The planar acridine core is crucial for stacking on the G-tetrads of the quadruplex, while side chains can further enhance binding affinity and selectivity acs.org. Studies on various acridine derivatives have demonstrated a correlation between G-quadruplex stabilization and telomerase inhibition acs.org.

| Compound Class | Target Structure | Mechanism of Telomerase Modulation | Consequence of Modulation |

|---|---|---|---|

| Acridine derivatives (including this compound acid derivatives) | Telomeric G-quadruplex DNA | Stabilization of the G-quadruplex structure, preventing telomerase binding | Inhibition of telomere elongation, leading to telomere shortening |

Interaction with DNA Repair Pathways (Conceptual)

As DNA intercalating agents, derivatives of this compound acid have the potential to interfere with DNA repair pathways. The structural distortion of the DNA helix caused by intercalation can be recognized by the cellular DNA damage response machinery wikipedia.orgnih.gov. This can trigger various repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER) nih.gov.

However, the continued presence of the intercalated molecule can also physically obstruct the access of repair enzymes to the damaged site, thereby inhibiting the repair process wikipedia.orgnih.gov. This can lead to an accumulation of DNA lesions and increase the cytotoxic effects of the compound. For instance, the unwinding and lengthening of the DNA helix upon intercalation can hinder the recognition and excision of damaged bases by DNA glycosylases in the BER pathway. Similarly, the distortion can stall the multiprotein complexes involved in the NER pathway, which is responsible for removing bulky adducts and other helix-distorting lesions. The ability of these compounds to generate persistent DNA damage that evades repair is a key aspect of their biological activity.

Mechanisms of Cellular Uptake and Intracellular Localization as Chemical Probes

The cellular uptake and intracellular distribution of this compound acid and its derivatives are crucial for their biological activity. While specific studies on the parent compound are limited, research on closely related acridine-4-carboxamides, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), provides valuable insights nih.govresearchgate.net.

The uptake of DACA is reported to be a very rapid process, with equilibrium being reached within seconds nih.govresearchgate.net. This suggests a passive diffusion mechanism, likely driven by the lipophilicity of the acridine core, which allows it to readily cross the cell membrane nih.gov. The kinetics of uptake and efflux are fast, indicating that the compound does not accumulate to a great extent through active transport mechanisms nih.govresearchgate.net.

Once inside the cell, fluorescence microscopy of cells treated with DACA has shown a punctate fluorescence pattern in the cytoplasm, which is consistent with the sequestration of the compound into acidic vesicles such as lysosomes nih.govresearchgate.net. This vesicular localization may serve as a reservoir for the drug, from which it can be gradually released to reach its ultimate target, the nuclear DNA. The affinity of acridine derivatives for membranes may also contribute to their rapid uptake and efflux nih.gov. The carboxylic acid group of this compound acid could influence its lipophilicity and charge at physiological pH, which in turn would affect its membrane permeability and intracellular distribution.

Modulation of Gene Expression (Exploratory)

The interaction of this compound acid derivatives with DNA has the potential to modulate gene expression. By intercalating into DNA, these compounds can alter the local DNA topology, including supercoiling patsnap.com. Changes in DNA supercoiling can significantly impact the process of transcription by affecting the binding of transcription factors and the progression of RNA polymerase.

Applications As Research Probes and Chemical Tools

Fluorescent Labeling and Sensing Applications

The inherent fluorescence of the acridine (B1665455) ring system is a key feature exploited in the design of chemical probes. Derivatives of 5-Methylacridine-4-carboxylic acid can be engineered to act as reporters in various biological and analytical contexts.

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detection of molecules that lack a strong chromophore or fluorophore nih.govresearchgate.net. Carboxylic acids, being ubiquitous in biological systems (e.g., fatty acids, metabolic intermediates), often require derivatization for sensitive detection nih.gov. This process involves reacting the carboxylic acid with a labeling reagent to attach a UV-absorbing or fluorescent tag sdiarticle4.com.

While this compound acid itself is a carboxylic acid, its scaffold can be chemically modified to create potent derivatization agents for other carboxylic acids. By converting the carboxylic acid group of the parent molecule into a reactive moiety, such as a hydrazide or a bromomethyl group, a fluorescent labeling agent is produced. This new agent can then react with target carboxylic acids to form stable, highly fluorescent esters or amides, enabling their sensitive detection in complex samples.

This approach is analogous to established fluorescent derivatization reagents based on other polycyclic aromatic scaffolds, such as anthracene and coumarin nih.govoup.comresearchgate.net. For example, 9-anthryldiazomethane (ADAM) is a well-known reagent that reacts with carboxylic acids to form fluorescent esters thermofisher.com. A hypothetical acridine-based reagent, "5-Methylacridine-4-diazomethane," would be expected to offer similar reactivity with the distinct spectral properties of the acridine fluorophore. The primary classes of derivatization reagents for carboxylic acids and their typical reaction products are summarized below.

| Reagent Class | Reactive Group | Target Functional Group | Reaction Product | Detection Method |

|---|---|---|---|---|

| Alkyl Halides | -CH₂Br | Carboxylate (-COO⁻) | Ester | Fluorescence/UV |

| Diazoalkanes | -CHN₂ | Carboxylic Acid (-COOH) | Ester | Fluorescence/UV |

| Hydrazines | -NHNH₂ | Carboxylic Acid (-COOH) | Acylhydrazide | Fluorescence/UV |

| Amines | -NH₂ | Carboxylic Acid (-COOH) | Amide | Fluorescence/UV |

The acridine scaffold is a privileged structure in the design of probes for biomolecules, owing to its ability to engage in π-stacking interactions and its responsive fluorescence. nih.govresearchgate.net Derivatives of this compound acid are developed as probes for nucleic acids and proteins. The planar acridine ring system readily intercalates between the base pairs of double-stranded DNA, a property that has been extensively studied for drug development and as a tool for probing DNA structure nih.govmdpi.commorressier.com.

Upon intercalation, the fluorescence properties of the acridine moiety often change, leading to alterations in fluorescence intensity, lifetime, and emission wavelength. These changes can be used to report on the binding event and the local DNA environment nih.gov. For instance, acridine-based probes have been designed to selectively sense specific biomolecules like ATP and ADP, where binding events lead to significant changes in fluorescence, allowing for the monitoring of metabolic processes nih.gov. The interaction of acridine derivatives with calf thymus DNA (ctDNA) often results in hypochromicity (a decrease in absorbance intensity) and a slight shift in the absorption wavelength, which are characteristic of intercalation nih.gov.

Photocleavable Protecting Groups Based on Acridine Carboxylic Acid Scaffolds

Photocleavable protecting groups (PPGs), or photocages, are moieties that can be removed from a molecule upon irradiation with light, allowing for the controlled release of an active compound with high spatial and temporal precision wikipedia.orgmdpi.com. This technology is a powerful tool in chemical biology for studying dynamic processes in cells. Common PPGs are based on scaffolds such as nitrobenzyl, coumarin, and phenacyl groups, which are designed to protect functional groups like carboxylic acids, phosphates, and amines wikipedia.orgnih.gov.

The application of the acridine scaffold as a PPG is not a widely established field. While acridine derivatives possess the necessary photophysical properties, including strong light absorption and the ability to undergo excited-state reactions, their development as photocages is not extensively documented in the literature nih.govnih.gov. The design of an acridine-based PPG would require careful synthetic modification to link the acridine core to a target molecule (e.g., a carboxylic acid) via a photolabile bond. The efficiency of photocleavage and the potential for side reactions would be critical parameters to investigate for such a novel class of PPGs.

Development of Tools for Chemical Biology Research

Beyond simple labeling, derivatives of this compound acid serve as sophisticated tools for investigating and manipulating complex biological processes, particularly those involving nucleic acids.

As potent DNA intercalators, acridine derivatives can significantly alter the structure and function of nucleic acids morressier.comnih.gov. By inserting into the DNA double helix, these molecules can cause local unwinding of the DNA, increase its length, and interfere with the processes of replication and transcription by blocking the action of polymerases mdpi.comnih.gov.

The biological activity of acridine derivatives is primarily attributed to their ability to intercalate between DNA base pairs through π-π stacking interactions and to interact with enzymes like topoisomerases nih.gov. Spectroscopic studies are often used to characterize these interactions. For example, the binding of acridine N-acylhydrazone derivatives to ctDNA has been quantified by observing changes in UV-Visible absorption spectra. The table below summarizes the binding constants and spectral changes for several acridine derivatives, indicating the strength of their interaction with DNA.

| Compound | Substituent | Binding Constant (Kb) (M-1) | Hypochromicity (%) | Wavelength Shift (Δλ, nm) |

|---|---|---|---|---|

| 3a | -H | 2.86 x 10³ | 37 | 9 |

| 3b | -F | 3.18 x 10³ | 51 | 9 |

| 3c | -Cl | 1.53 x 10³ | 16 | 1 |

| 3d | -Br | 1.18 x 10³ | 16 | 1 |

Data adapted from spectroscopic studies on acridine-benzohydrazide derivatives interacting with calf thymus DNA (ctDNA) nih.gov.

The study of interactions between DNA and proteins is fundamental to understanding gene regulation and other cellular processes. Fluorescence-based techniques are powerful tools for characterizing these interactions in solution nih.govresearchgate.net. Fluorescence anisotropy, in particular, is well-suited for this purpose bmglabtech.comnih.gov. This technique measures the rotational mobility of a fluorescent molecule. A small, fluorescently-labeled DNA molecule will tumble rapidly in solution, resulting in low anisotropy. When a larger protein binds to the DNA, the resulting complex tumbles much more slowly, leading to a significant increase in anisotropy bmglabtech.comresearchgate.net.

Derivatives of this compound acid can be employed as probes in such assays in two main ways:

As a fluorescent label: The acridine derivative can be covalently attached to the DNA oligonucleotide. The change in anisotropy upon protein binding is then monitored.

Furthermore, these intercalating probes can be used in competitive binding assays. By competing with a DNA-binding protein for sites on the DNA, the acridine derivative can act as an inhibitor or a reporter, providing insights into the binding affinity and kinetics of the protein-DNA interaction acs.org.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Acridine-4-carboxylic Acid Derivatives

The synthesis of acridine (B1665455) derivatives has been a subject of continuous development, aiming for greater efficiency, diversity, and environmental compatibility. While traditional methods exist, future research is focused on innovative strategies that offer significant advantages.

One promising direction is the advancement of one-pot, multi-component pathways . These methods streamline the synthesis process, reducing reaction time and improving yields. For instance, recent studies have demonstrated the use of Co/C catalysts derived from rice husks in microwave-assisted reactions to produce acridine derivatives in an eco-friendly solvent like water. rsc.org This approach not only accelerates the reaction but also aligns with the principles of green chemistry. rsc.org